molecular formula C15H12O B3050148 9-Methoxyanthracene CAS No. 2395-96-2

9-Methoxyanthracene

Cat. No. B3050148
CAS RN: 2395-96-2
M. Wt: 208.25 g/mol
InChI Key: DVRKZTKTNYRYLF-UHFFFAOYSA-N
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Description

9-Methoxyanthracene is a chemical compound with the molecular formula C15H12O . It is also known by other names such as 9-Anthryl methyl ether and Anthracene, 9-methoxy- .


Molecular Structure Analysis

The molecular structure of 9-Methoxyanthracene consists of a three-ring anthracene core with a methoxy group attached to the 9th carbon . The molecular weight of 9-Methoxyanthracene is 208.2552 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Methoxyanthracene include a molecular weight of 208.2552 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Fluorescent Complexes Study :

    • Lahmani and Sepioł (1992) investigated fluorescent complexes of 9-methoxyanthracene with protic solvents, utilizing a pump and probe hole-burning technique. This research aids in distinguishing between different geometrical isomers and clusters, providing details on their low-frequency vibrational patterns (Lahmani & Sepioł, 1992).
  • Crystal Structure Analysis :

    • Bart and Schmidt (1971) solved the crystal structures of 9-methoxyanthracene and related compounds. This study contributes to understanding the molecular shapes and packing arrangements in these compounds (Bart & Schmidt, 1971).
  • Mixed-Crystal Packing Calculations :

    • Craig, Lindsay, and Mallett (1984) conducted packing calculations for 9-methoxyanthracene in host crystalline 9-cyanoanthracene. This study is significant for understanding the interactions and structural responses in crystal complexes (Craig et al., 1984).
  • Photochemical Dimerization Modes :

    • Becker and Langer (1993) explored the photochemical dimerization of 9-methoxyanthracene and related compounds, yielding various dianthracenes. This research is pivotal in photochemistry, particularly in understanding the effects of substituents on molecular topology (Becker & Langer, 1993).
  • Solvation Effects Study :

    • Another study by Lahmani, Bréheret, and Sepioł (1991) examined the solvation effects of protic solvents on 9-methoxyanthracene. This research provides insights into specific solute-solvent interactions and fluorescence lifetimes of complexes (Lahmani, Bréheret, & Sepioł, 1991).
  • Pyridoxal Model Compounds Study :

    • Iwata and Emoto (1974) conducted a study on the regioselective formylation of methoxy-substituted aromatic compounds, including 9-methoxyanthracene. This research is relevant in organic synthesis and reaction mechanism studies (Iwata & Emoto, 1974).
  • Kinetic Study of Dimerization Reaction :

    • Nozaki, Oyama, Hatano, and Okazaki (1989) focused on the kinetic study of the dimerization reaction of 9-methoxyanthracene cation radical. This research is crucial for understanding the rapid anodic dimerization and the mechanism behind it (Nozaki et al., 1989).
  • Electronic Energy Trapping in Crystals :

    • Berkovic and Ludmer (1981) investigated the electronic energy trapping in a crystal using 9-methoxyanthracene as a dopant. This study contributes to the understanding of energy trapping due to exciplex formation in crystals (Berkovic & Ludmer, 1981).

properties

IUPAC Name

9-methoxyanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRKZTKTNYRYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178653
Record name 9-Methoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxyanthracene

CAS RN

2395-96-2
Record name 9-Methoxyanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-METHOXYANTHRACENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122699
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHOXYANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6677670EP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Preparation of 9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate, wherein trifluoromethanesulfonate and triflate are synonymous and R1 was n-butyl, R2 was methyl, X- was CF3 (CF2)nSO3-, and n was 0. A solution of 25.0 g (129 millimoles (mM)) of anthrone, 32.5 g (24.4 milliliters (mL), 257 mM) of dimethylsulfate, and 0.5 g of benzyl triethylammonium chloride was prepared in 250 mL of dichloromethane and 100 mL of water. Next, 80 g (1 M) of 50% sodium hydroxide was dripped into this solution with rapid stirring. GC analysis of the reaction immediately after the addition determined essentially complete conversion to 9-methoxyanthracene. After stirring for 1 hour the water layer was discarded, the organic layer washed with 5% aqueous HCl, then saturated sodium bicarbonate, dried with magnesium sulfate, then evaporated to give a faintly yellow solid. The solid was then recrystallized from heptane to give 9-methoxyanthracene.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CF3 (CF2)nSO3-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
JCJ Bart, GMJ Schmidt - Israel Journal of Chemistry, 1971 - Wiley Online Library
… -methoxycarbonyl-, and 9-methoxyanthracene have been solved … In the non-centrosymmetric packing of 9-methoxyanthracene … 9-Methoxyanthracene (III), crystallising presumably in an …
Number of citations: 51 onlinelibrary.wiley.com
JS Meek, PA Monroe, CJ Bouboulis - The Journal of Organic …, 1963 - ACS Publications
… 9-methoxyanthracene. Acrylic acid, acrylonitrile, methyl acrylate, and acrylamide led to the vicinal adducts with 9-methoxyanthracene … 9-anthryl acetate, 9-methoxyanthracene, and 9,10-…
Number of citations: 68 pubs.acs.org
W Nakanishi, S Hayashi, N Itoh - The Journal of Organic …, 2004 - ACS Publications
… -9-methoxyanthracene (2a). To a solution of 2.00 g (5.45 mmol) of 1,8-dibromo-9-methoxyanthracene … 1,8-Dibromo-9-methoxyanthracene (4). To a solution of 77.74 g (1943.61 mmol) of …
Number of citations: 47 pubs.acs.org
W Nakanishi, T Nakamoto, S Hayashi… - … A European Journal, 2007 - Wiley Online Library
… No such p–π conjugation is present in the 9-methoxyanthracene (9-MeOATC) system, 9-methoxy-1,8-bis(methylchalcogeno)anthracenes (9-MeO-1,8-(MeZ) 2 ATC: 4 (Z=Se), 5 (Z=S), …
S Schoof, H Güsten - Berichte der Bunsengesellschaft für …, 1989 - Wiley Online Library
… 9-Methoxyanthracene was prepared according to a procedure described in the Ref. [7]. 9-Methoxyanthracene-D… 9-Methoxyanthracene-D9 was prepared from perdeuteroanthracene via …
Number of citations: 12 onlinelibrary.wiley.com
HD Becker, V Langer - The Journal of Organic Chemistry, 1993 - ACS Publications
… As for 9-methoxyanthracene, its earlier reported9 molecular geometry has been verified in the present study with an accuracy of present-day standard. The distortion of the anthracene -…
Number of citations: 31 pubs.acs.org
K Nozaki, M Oyama, H Hatano, S Okazaki - Journal of Electroanalytical …, 1989 - Elsevier
… The mechanism and kinetics of the very rapid anodic dimerization of 9-methoxyanthracene (9MeOA) are discussed in further detail for the first time by means of FSCV. The reductive …
Number of citations: 20 www.sciencedirect.com
DP Craig, RN Lindsay, CP Mallett - Chemical physics, 1984 - Elsevier
Packing calculations by the atom-atom interaction method are reported for 9-methoxyanthracene (9MeOA) as a guest in host crystalline 9-cyanoanthracene (9CNA). The lower-energy …
Number of citations: 22 www.sciencedirect.com
M Yamashita, Y Mita, Y Yamamoto… - Chemistry–A European …, 2003 - Wiley Online Library
… The key steps are as follows: 1) stepwise mono-oxygenation from 1,8-dibromo-9-methoxyanthracene by use of electrophilic oxaziridine and gaseous dioxygen, and 2) selective …
S Grimme, SD Peyerimhoff, H Bouas-Laurent… - Physical Chemistry …, 1999 - pubs.rsc.org
… ) dimer of 9-methoxyanthracene (MOA) and the mixed hh dimer of 9-methoxyanthracene and 9-… and the two dimers of 9-methoxyanthracene in reasonable agreement with the reaction …
Number of citations: 24 pubs.rsc.org

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